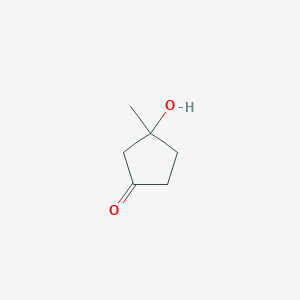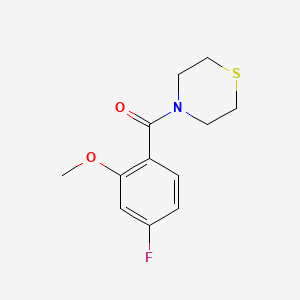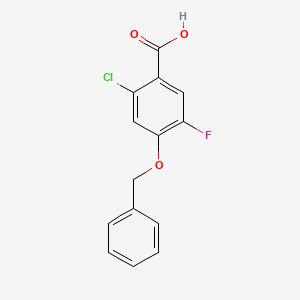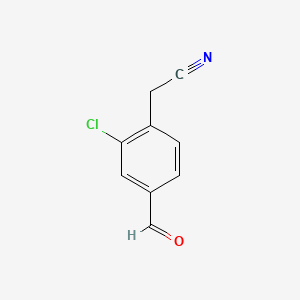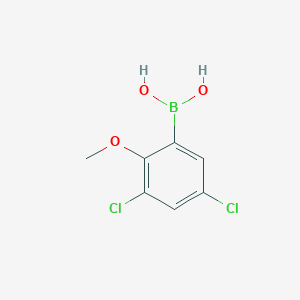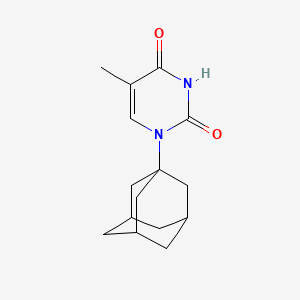
1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione is a compound that features a unique adamantane structure fused with a pyrimidine ring. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the pyrimidine ring is a heterocyclic aromatic organic compound. This combination results in a compound with interesting chemical and physical properties, making it a subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione typically involves the following steps:
Formation of Adamantyl Derivative: The adamantyl group can be introduced through various methods, such as the reaction of adamantane with halogenating agents followed by substitution reactions.
Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors like urea and β-diketones.
Coupling of Adamantyl and Pyrimidine Moieties: The final step involves coupling the adamantyl derivative with the pyrimidine ring under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to introduce functional groups like hydroxyl or carbonyl.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and bases are commonly used.
Major Products
The major products formed from these reactions include hydroxylated adamantyl derivatives, dihydropyrimidine compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The adamantyl group provides stability and enhances lipophilicity, facilitating the compound’s interaction with lipid membranes and proteins. The pyrimidine ring can interact with nucleic acids and enzymes, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantylacetic acid: Known for its use in the synthesis of bioactive compounds.
1-Adamantylamine: Studied for its antiviral properties.
5-Methyluracil: A pyrimidine derivative with applications in medicine.
Uniqueness
1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione is unique due to the combination of the adamantyl and pyrimidine moieties, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
76849-32-6 |
|---|---|
Formule moléculaire |
C15H20N2O2 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
1-(1-adamantyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O2/c1-9-8-17(14(19)16-13(9)18)15-5-10-2-11(6-15)4-12(3-10)7-15/h8,10-12H,2-7H2,1H3,(H,16,18,19) |
Clé InChI |
RVCJPYOFOLUABM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



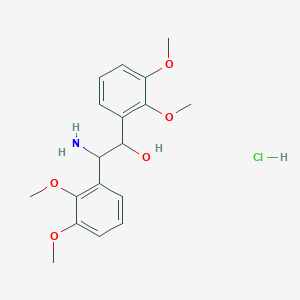
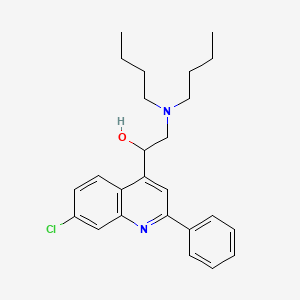
![N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide](/img/structure/B14020606.png)
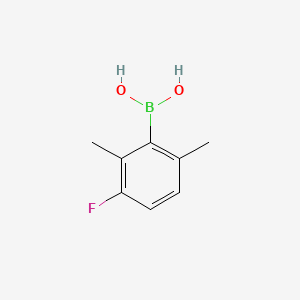
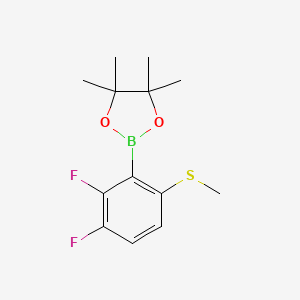
![2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020622.png)
